1-(Adamantan-1-yl)-2,2-dibromoethanone
Overview
Description
Synthesis Analysis
The synthesis of adamantane derivatives, including 1-(Adamantan-1-yl)-2,2-dibromoethanone, involves various chemical strategies, such as functionalization of the adamantane core with halogens and ketone groups. A common method for synthesizing highly substituted adamantanes involves electrophilic additions, where the adamantyl cation serves as a versatile intermediate that can be trapped by nucleophiles, including halides and ketones, to introduce diverse functionalities into the adamantane scaffold (Jung & Lee, 2014).
Molecular Structure Analysis
Adamantane derivatives are characterized by their three-dimensional, cage-like structures. The incorporation of functional groups such as the 2,2-dibromoethanone moiety influences the electronic distribution and steric arrangement, impacting the overall molecular geometry and stability. Studies using crystallography and quantum theory of atoms-in-molecules (QTAIM) have provided insights into the non-covalent interactions and molecular geometry of similar adamantane-based compounds, highlighting the role of substituents in dictating the molecular arrangement (El-Emam et al., 2020).
Scientific Research Applications
Synthesis and Material Science
1-(Adamantan-1-yl)-2,2-dibromoethanone and its derivatives are used in the synthesis of various organic materials. For example, adamantane has been utilized as a core molecule in the synthesis of liquid crystalline and amorphous molecular systems capable of vitrification upon thermal quenching (Chen et al., 1995). These materials exhibit diverse mesophases and are significant for developing novel glass-forming materials.
Crystallography and Non-Covalent Interactions
The structure and interactions in adamantane derivatives are of interest in crystallography. Studies have shown that adamantane-1,3,4-thiadiazole hybrid derivatives exhibit distinct crystal structures and non-covalent interactions, as analyzed through crystallographic and quantum theory of atoms-in-molecules (QTAIM) approaches (El-Emam et al., 2020).
Medicinal Chemistry
In medicinal chemistry, adamantane derivatives have been explored for their neurotropic activity. N-(adamant-2-yl)anilines, for instance, have shown potential in affecting central dopaminergic neuromediator systems (Morozov et al., 2006). Additionally, fluorescent heterocyclic adamantane amines have been synthesized as potential neuroprotective agents, exhibiting properties like inhibition of nitric oxide synthase and calcium channels (Joubert et al., 2011).
Chemical Transformations and Synthesis
Various chemical transformations of adamantane derivatives have been studied. These include the synthesis of substituted piperidines and other heterocyclic systems, demonstrating the versatility of adamantane derivatives in organic synthesis (Shadrikova et al., 2016).
Antioxidant and Anti-Inflammatory Properties
Some adamantane-based ester derivatives have shown strong antioxidant activities and potential anti-inflammatory properties, making them interesting for pharmaceutical applications (Kumar et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1-adamantyl)-2,2-dibromoethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2O/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJXVMSXFQUDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352250 | |
Record name | 1-(adamantan-1-yl)-2,2-dibromoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-2,2-dibromoethanone | |
CAS RN |
26525-25-7 | |
Record name | 2,2-Dibromo-1-tricyclo[3.3.1.13,7]dec-1-ylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26525-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(adamantan-1-yl)-2,2-dibromoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26525-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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